Home > Products > Screening Compounds P115832 > (Cys47)-HIV-1 tat Protein (47-57)
(Cys47)-HIV-1 tat Protein (47-57) -

(Cys47)-HIV-1 tat Protein (47-57)

Catalog Number: EVT-13555311
CAS Number:
Molecular Formula: C58H114N32O13S
Molecular Weight: 1499.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound (Cys47)-HIV-1 tat Protein (47-57) is a peptide derived from the Human Immunodeficiency Virus type 1 (HIV-1) tat protein, specifically the amino acid sequence from positions 47 to 57. This peptide plays a crucial role in the HIV-1 life cycle, particularly in the regulation of viral transcription and replication. The tat protein is essential for the efficient expression of viral genes, and its derivatives are studied for their potential therapeutic applications.

Source

The HIV-1 tat protein is synthesized by the HIV-1 virus and is critical for its pathogenicity. The specific peptide (Cys47)-HIV-1 tat Protein (47-57) can be synthesized chemically or expressed in recombinant systems. Commercial sources such as Sigma-Aldrich provide this peptide for research purposes, allowing scientists to explore its biological activities and interactions.

Classification

This compound falls under the category of biological macromolecules, specifically peptides. It is classified as a viral protein and belongs to the group of regulatory proteins that modulate gene expression in host cells.

Synthesis Analysis

Methods

The synthesis of (Cys47)-HIV-1 tat Protein (47-57) can be achieved through two primary methods:

  1. Chemical Synthesis: Solid-phase peptide synthesis is commonly used to produce this peptide. This method involves sequentially adding protected amino acids to a growing peptide chain on a solid support, followed by deprotection steps to yield the final product.
  2. Recombinant DNA Technology: This method involves cloning the gene encoding the HIV-1 tat protein into an expression vector, which is then introduced into a suitable host cell (such as bacteria or yeast). The host cells express the protein, which can be purified for further study.

Technical Details

In chemical synthesis, high-performance liquid chromatography is often employed for purification, ensuring that the final product is of high purity and suitable for biological assays. In recombinant methods, techniques like affinity chromatography are used to isolate the expressed protein from cell lysates.

Molecular Structure Analysis

Structure

The molecular structure of (Cys47)-HIV-1 tat Protein (47-57) consists of a short peptide sequence with a cysteine residue at position 47. The structure typically adopts an alpha-helical conformation, which is crucial for its interaction with cellular targets.

Data

The molecular formula can be represented as C58H84N16O15SC_{58}H_{84}N_{16}O_{15}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The molecular weight of this peptide is approximately 1243.52 g/mol.

Chemical Reactions Analysis

Reactions

The (Cys47)-HIV-1 tat Protein (47-57) can undergo various chemical reactions typical for peptides:

  1. Oxidation: The thiol group of cysteine can form disulfide bonds with other cysteine residues, influencing the protein's conformation and stability.
  2. Hydrolysis: Under certain conditions, peptides can undergo hydrolysis, leading to the breakdown of peptide bonds.
  3. Ligand Binding: The peptide may interact with cellular receptors or other proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Technical Details

These reactions are often studied using techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to analyze changes in molecular weight and structural conformation.

Mechanism of Action

Process

The mechanism of action of (Cys47)-HIV-1 tat Protein (47-57) primarily involves its role in enhancing transcriptional activity within infected host cells. The tat protein binds to the transactivation response element located in the long terminal repeat region of HIV-1 RNA, facilitating the recruitment of transcriptional machinery.

Data

Studies have shown that this interaction leads to increased levels of viral RNA production, thereby amplifying viral replication rates. Additionally, it may also modulate host cell signaling pathways that contribute to immune evasion by HIV.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and other polar solvents; solubility may vary based on pH and ionic strength.

Chemical Properties

  • Stability: Generally stable under acidic conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant pKa values for functional groups influence its ionization state at physiological pH.

Relevant Data or Analyses

Characterization techniques such as circular dichroism spectroscopy are used to assess secondary structure content, while dynamic light scattering can provide insights into particle size distribution in solution.

Applications

Scientific Uses

(Cys47)-HIV-1 tat Protein (47-57) has several applications in scientific research:

  1. Vaccine Development: It serves as a candidate for vaccine formulations aimed at eliciting an immune response against HIV.
  2. Therapeutic Research: Investigated for its potential role in anti-HIV therapies targeting viral replication mechanisms.
  3. Biochemical Studies: Used in studies exploring protein-protein interactions and signaling pathways influenced by HIV proteins.
  4. Drug Design: Insights gained from studying this peptide can inform drug design efforts targeting HIV-related processes.
Introduction to (Cys47)-HIV-1 tat Protein (47-57)

Origin and Structural Context in HIV-1 Pathogenesis

The HIV-1 Tat protein is an 86–101 amino acid regulatory protein essential for viral replication. It contains six functional domains, with residues 47–57 located within the arginine-rich basic domain (Region IV) [1] [5]. This region mediates three critical functions:

  • RNA Binding: Directly interacts with the trans-activation response element (TAR) RNA bulge via arginine residues (R49, R52, R53) [1].
  • Nuclear Localization: The "GRKKR" motif (residues 50–54) serves as a nuclear localization signal (NLS), directing Tat to the nucleus [1] [5].
  • Cell-Penetrating Activity: The cationic sequence facilitates heparan sulfate proteoglycan (HSPG)-dependent endocytosis, allowing extracellular Tat to enter bystander cells [1] [3].

In pathogenesis, extracellular Tat(47-57) contributes to neurological damage by disrupting actin dynamics. Full-length Tat proteins (clades B and C) reduce F-actin puncta in neurons within 24 hours, a precursor to synaptodendritic injury in HIV-associated neurocognitive disorders (HAND) [2]. The PTD’s arginine residues enable electrostatic binding to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), anchoring Tat to plasma membranes and initiating internalization [1]. Consequently, Cys-TAT(47-57) inherits this pathogenic entry mechanism but leverages it for therapeutic delivery.

Role of Cysteine Substitution at Position 47: Implications for Functional Diversity

The tyrosine-to-cysteine substitution at position 47 introduces a reactive thiol group without altering the peptide’s net charge (+8). This modification enables three key functional enhancements:

  • Bioconjugation Capability: The cysteine thiol permits site-specific linkage to fluorophores (e.g., FITC, TAMRA), biotin, or drug cargoes via maleimide or disulfide chemistry [4] [8]. For example, FITC-LC-TAT(47-57) is used to visualize cellular uptake kinetics [8].
  • Structural Stabilization: Cysteine facilitates disulfide-mediated dimerization or cyclization, improving proteolytic resistance. Circular dichroism studies show Tat peptides adopt β-turn conformations in aqueous solutions, but cysteine modification enhances stability in hydrophobic environments [5].
  • Modulation of Pathogenic Functions: In full-length Tat, the cysteine-rich domain (residues 22–37) induces synaptodendritic injury via F-actin depolymerization [2]. However, Cys-TAT(47-57) lacks this domain, and its cysteine serves purely as a chemical handle rather than a redox-active site.

Table 2: Functional Outcomes of Cysteine Substitution in Tat(47-57)

ParameterImpact of Cys47 SubstitutionExperimental Evidence
Membrane TransductionUnaltered uptake efficiencyComparable cellular internalization rates vs. native peptide [4]
Complexation with DNAEnables electrostatic condensation into polyplexesDNA binding up to 1.7-fold charge excess [6]
Endocytic PathwaysSwitches internalization to lipid-raft/caveolae routesReduced inhibition by chlorpromazine (clathrin blocker) [6]
In Vivo BiodistributionSerum albumin binding in bloodstreamInhibited gene expression in liver due to complex inactivation [6]

Historical Evolution of Research on Tat Protein Transduction Domains

Research on Tat PTDs has evolved through three distinct eras:

  • Discovery Phase (1988–1999): Frankel, Pabo, Green, and Loewenstein first identified Tat’s cell-penetrating ability in 1988, demonstrating that full-length Tat and its basic domain (residues 37–72) could traverse membranes [1] [5]. In 1997, Vives et al. minimized the PTD to residues 48–60 (GRKKRRQRRRPPQ), confirming transduction via the arginine-rich motif [5] [6].
  • Mechanistic Elucidation (2000–2010): Schwarze et al. (1999) demonstrated PTD-mediated delivery of β-galactosidase fusion proteins in vivo [6]. Concurrently, debates arose over uptake mechanisms: early claims suggested direct membrane penetration, but later studies (e.g., Richard et al., 2003) proved endocytosis dependence [6]. The role of HSPGs as primary receptors was established, with inhibition by heparinase [1] [6].
  • Engineering Era (2010–Present): Cysteine modifications (e.g., Cys-TAT(47-57)) emerged to address limitations of native PTDs, such as cargo aggregation and endosomal trapping. Innovations include:
  • Dual-Functional Peptides: Tat-Beclin-1 fusions for autophagy induction [8].
  • Cell-Type Specific Targeting: RGD motifs combined with PTDs for selective endothelial uptake [3] [5].
  • Therapeutic Polyplexes: DNA-TAT(47-57) complexes for gene delivery, though limited by serum albumin binding in vivo [6].

Table 3: Key Milestones in Tat PTD Research

YearDiscoverySignificance
1988Tat cellular uptake (Frankel, Pabo)First evidence of protein transduction
1997Minimal PTD (residues 48–60) (Vives et al.)Defined core transduction motif
1999In vivo protein delivery (Schwarze et al.)PTD fusion proteins functional in mouse models
2003Endocytosis-dependent uptake (Richard et al.)Corrected direct penetration hypothesis
2009Clade-specific PTD variationsSubtype B PTDs show superior nuclear localization
2017Tat-acetyltransferase interactions (Clark et al.)Revealed epigenetic modulation by PTDs

Properties

Product Name

(Cys47)-HIV-1 tat Protein (47-57)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C58H114N32O13S

Molecular Weight

1499.8 g/mol

InChI

InChI=1S/C58H114N32O13S/c59-21-3-1-11-33(83-44(94)32(13-5-23-75-53(63)64)82-42(92)29-81-43(93)31(61)30-104)45(95)84-34(12-2-4-22-60)46(96)85-35(14-6-24-76-54(65)66)47(97)86-37(16-8-26-78-56(69)70)49(99)89-39(19-20-41(62)91)51(101)88-36(15-7-25-77-55(67)68)48(98)87-38(17-9-27-79-57(71)72)50(100)90-40(52(102)103)18-10-28-80-58(73)74/h31-40,104H,1-30,59-61H2,(H2,62,91)(H,81,93)(H,82,92)(H,83,94)(H,84,95)(H,85,96)(H,86,97)(H,87,98)(H,88,101)(H,89,99)(H,90,100)(H,102,103)(H4,63,64,75)(H4,65,66,76)(H4,67,68,77)(H4,69,70,78)(H4,71,72,79)(H4,73,74,80)/t31-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

InChI Key

VBAZQDRBBPEGAC-QMAXXTOWSA-N

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CS)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CS)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.